4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core with a 4-methoxybenzoyl substituent at position 4 and a carboxylic acid group at position 2.
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-22-13-7-5-12(6-8-13)15(19)18-14(16(20)21)11-23-17(18)9-3-2-4-10-17/h5-8,14H,2-4,9-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWLEBXVHCDYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(COC23CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed using a [2,3]-Stevens rearrangement, which involves the rearrangement of a suitable precursor under specific conditions to form the spirocyclic framework.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxybenzoyl chloride reacts with the spirocyclic intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that 4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibits a range of biological activities:
- Antimicrobial Properties : Demonstrated efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
- Enzyme Interaction : Interaction studies reveal that this compound can influence various enzymes and receptors, which is critical for understanding its mechanism of action.
Synthetic Pathways
The synthesis of 4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. These methods require optimization to ensure high yield and purity of the final product. Common synthetic routes include:
- Formation of the spirocyclic structure through cyclization reactions.
- Functionalization at the methoxybenzoyl position to enhance biological activity.
Case Studies
Several studies have highlighted the applications of this compound in various fields:
- Antimicrobial Research : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains, indicating its potential as a lead compound in drug discovery.
- Pharmacological Evaluation : Pharmacokinetic studies assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound, revealing promising therapeutic indices for further development in clinical settings.
- Comparative Analysis with Analogous Compounds : A comparative study highlighted structural analogs, noting differences in biological activity and stability profiles:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Substituted benzoyl group | Similar antimicrobial properties |
| 1-Oxa-3-azaspiro(4.5)decane derivatives | Different ring sizes or substitutions | Varying anti-inflammatory effects |
| N-Boc derivatives of similar spiro compounds | Protective groups on nitrogen | Enhanced stability but altered activity |
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., Methoxy) : The methoxy group in the target compound likely improves solubility in polar solvents compared to methyl or halogenated analogs. This property is critical for bioavailability in drug design .
- Halogenated Derivatives : Fluorine and chlorine substituents increase molecular weight and polarity, enhancing binding affinity in enzyme interactions (e.g., agrochemical safeners) .
Biological Activity
4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by a unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various research findings.
Chemical Structure and Properties
The molecular formula of 4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is , with a molecular weight of approximately 303.358 g/mol. The structure includes a fused ring system that contributes to its distinctive chemical properties and biological activities, particularly through its carboxylic acid and methoxybenzoyl functional groups .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Spirocyclic Framework : Utilizing starting materials like 4-aminophenol and various carboxylic acids.
- Oxidation Reactions : Employing reagents such as bis(acetoxy)iodobenzene to facilitate cyclization.
- Functional Group Modifications : Optimizing reaction conditions to enhance yield and purity.
These synthetic pathways are crucial for developing derivatives with improved biological properties .
Antitumor Activity
Research indicates that 4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibits significant antitumor activity against various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
IC50 Values :
| Compound | A549 (µM) | MDA-MB-231 (µM) | HeLa (µM) |
|---|---|---|---|
| 11b | 0.18 | 0.08 | 0.15 |
| 11h | 0.19 | 0.08 | 0.14 |
| 11d | - | 0.09 | - |
The compound demonstrated potent cytotoxicity, particularly against the MDA-MB-231 cell line, where it outperformed standard treatments such as bendamustine and vorinostat .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown efficacy against certain bacterial strains, indicating potential applications in antimicrobial therapy. Specific studies have highlighted its effectiveness against Gram-positive bacteria, although further research is needed to fully characterize its spectrum of activity .
Case Studies
Several studies have investigated the biological activity of derivatives related to this compound:
- Anticancer Studies : A series of derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, revealing that modifications to the methoxy group significantly influenced activity.
- Apoptosis Induction : Flow cytometry assays indicated that some derivatives act as potent inducers of apoptosis in cancer cells, suggesting mechanisms involving caspase activation and p53 pathway modulation .
Understanding the pharmacokinetics of 4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is crucial for evaluating its therapeutic potential. Studies assessing absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to establish safety and efficacy parameters necessary for clinical applications.
Q & A
Q. What are the key challenges in synthesizing 4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can they be addressed?
Synthesis of spirocyclic compounds like this requires multi-step reactions, often involving benzoyl precursors and spirocyclic intermediates. Key challenges include maintaining regioselectivity and avoiding side reactions. Protecting group strategies (e.g., for the carboxylic acid moiety) and controlled reaction conditions (temperature, solvent polarity) are critical to ensure yield and purity . For example, the use of 3,4-epoxyhexane-1-carboxylic acid as a precursor in similar spirocyclic syntheses highlights the importance of stepwise coupling and acid hydrolysis .
Q. What spectroscopic methods are most reliable for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) is essential for verifying the spirocyclic core and substituent positions (e.g., methoxybenzoyl group). High-resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy validates functional groups like the carboxylic acid. Comparative analysis with analogous compounds (e.g., 4-(3,5-difluorobenzoyl) derivatives) can resolve ambiguities in spectral interpretation .
Advanced Research Questions
Q. How can computational chemistry be integrated to optimize the synthesis of this spirocyclic compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error in multi-step syntheses. For instance, reaction path search methods combined with experimental data can narrow optimal conditions (e.g., solvent choice, temperature) by simulating energy barriers for key steps like benzoyl group coupling or spirocycle formation . Machine learning models trained on similar compounds (e.g., 4-chlorobenzoyl derivatives) can further prioritize reaction parameters .
Q. What experimental strategies resolve contradictions in reported biological activity data for spirocyclic compounds?
Discrepancies in enzyme inhibition or cellular activity may arise from variations in assay conditions (e.g., pH, co-solvents). A tiered approach includes:
- Dose-response profiling to confirm potency thresholds.
- Off-target screening (e.g., kinase panels) to identify non-specific interactions.
- Structural analogs comparison : For example, replacing the methoxy group with halogens (as in 3,5-difluoro derivatives) can isolate electronic effects on bioactivity .
Q. What methodologies are recommended for studying the compound’s interaction with lipid metabolism enzymes?
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity to targets like phospholipase A2. Molecular docking using crystal structures of homologous enzymes (e.g., cyclooxygenase isoforms) predicts binding modes. Functional assays (e.g., lipid peroxidation inhibition in cell models) validate mechanistic hypotheses .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in aqueous vs. organic solvents?
Apparent contradictions often stem from protonation states (carboxylic acid vs. carboxylate). Methodological adjustments include:
- pH-dependent solubility studies to map ionization effects.
- Co-solvent systems (e.g., DMSO-water gradients) for biologically relevant assays.
- Referencing analogs (e.g., ethyl ester derivatives) to isolate solubility contributions from the carboxylic acid group .
Methodological Recommendations
Q. What purification techniques are optimal for isolating high-purity batches?
Reverse-phase HPLC with C18 columns effectively separates polar impurities. For larger scales, flash chromatography using gradients of ethyl acetate/hexane achieves >95% purity. Crystallization trials (e.g., methanol/water mixtures) enhance crystalline yield, critical for X-ray diffraction studies .
Q. How can researchers validate the compound’s stability under physiological conditions?
Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation products via LC-MS. Buffered solutions (pH 2–8) mimic gastrointestinal and plasma environments. Stability-indicating assays (e.g., time-resolved NMR) track hydrolysis of the spirocyclic ether or benzoyl ester linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
